

3-Bromo-5-(trifluoromethyl)benzoic acid CAS number 328-67-6

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:	3-Bromo-5-(trifluoromethyl)benzoic acid
Cat. No.:	B1278927

[Get Quote](#)

Technical Guide: 3-Bromo-5-(trifluoromethyl)benzoic Acid

CAS Number: 328-67-6

Abstract

This technical guide provides a comprehensive overview of **3-Bromo-5-(trifluoromethyl)benzoic acid**, a key fluorinated building block in modern organic synthesis. It is intended for an audience of researchers, medicinal chemists, and professionals in drug development and material science. This document details the compound's physicochemical properties, plausible synthetic routes, known applications, and essential safety information. All quantitative data is presented in structured tables for clarity, and logical workflows are illustrated using diagrams generated with Graphviz, adhering to specified formatting guidelines for optimal readability.

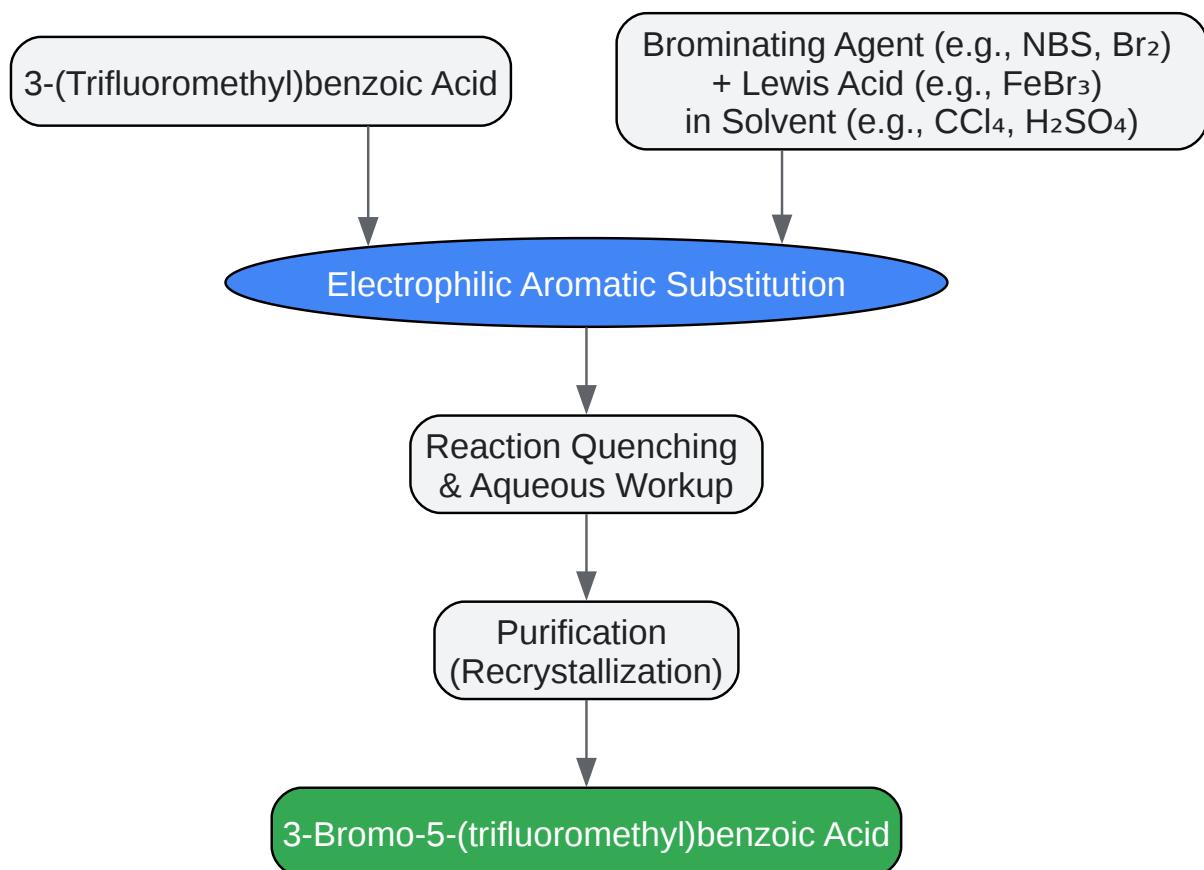
Introduction

3-Bromo-5-(trifluoromethyl)benzoic acid is an aromatic carboxylic acid distinguished by the presence of both a bromine atom and a trifluoromethyl group. This unique substitution pattern makes it a highly valuable and versatile intermediate in the synthesis of complex organic molecules. The trifluoromethyl (-CF₃) group is a crucial moiety in medicinal chemistry, known

for its ability to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of diverse molecular scaffolds. Consequently, this compound serves as a critical starting material in the development of novel pharmaceuticals, particularly those targeting inflammatory diseases and cancer, as well as in the creation of advanced agrochemicals and high-performance materials.

Physicochemical Properties

The fundamental physical and chemical properties of **3-Bromo-5-(trifluoromethyl)benzoic acid** are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.


Property	Value	Reference(s)
CAS Number	328-67-6	,
Molecular Formula	C ₈ H ₄ BrF ₃ O ₂	,
Molecular Weight	269.02 g/mol	,
IUPAC Name	3-bromo-5-(trifluoromethyl)benzoic acid	
Appearance	Off-white to light yellow crystalline powder	,
Melting Point	132.3 - 137 °C	,"
Boiling Point	284.3 - 331.9 °C at 760 mmHg	,
Density	1.489 - 1.773 g/cm ³	,
Purity	≥97%	
InChI Key	AMZBKZQMAZWIJM-UHFFFAOYSA-N	,
Canonical SMILES	C1=C(C=C(C=C1C(F)(F)Br)C(=O)O	

Synthesis and Experimental Protocols

While specific, peer-reviewed protocols for the direct synthesis of **3-Bromo-5-(trifluoromethyl)benzoic acid** are not readily available in the public domain, a plausible and common synthetic route involves the selective bromination of 3-(trifluoromethyl)benzoic acid. A general, representative protocol based on established electrophilic aromatic substitution methods is described below.

Plausible Synthesis: Electrophilic Bromination

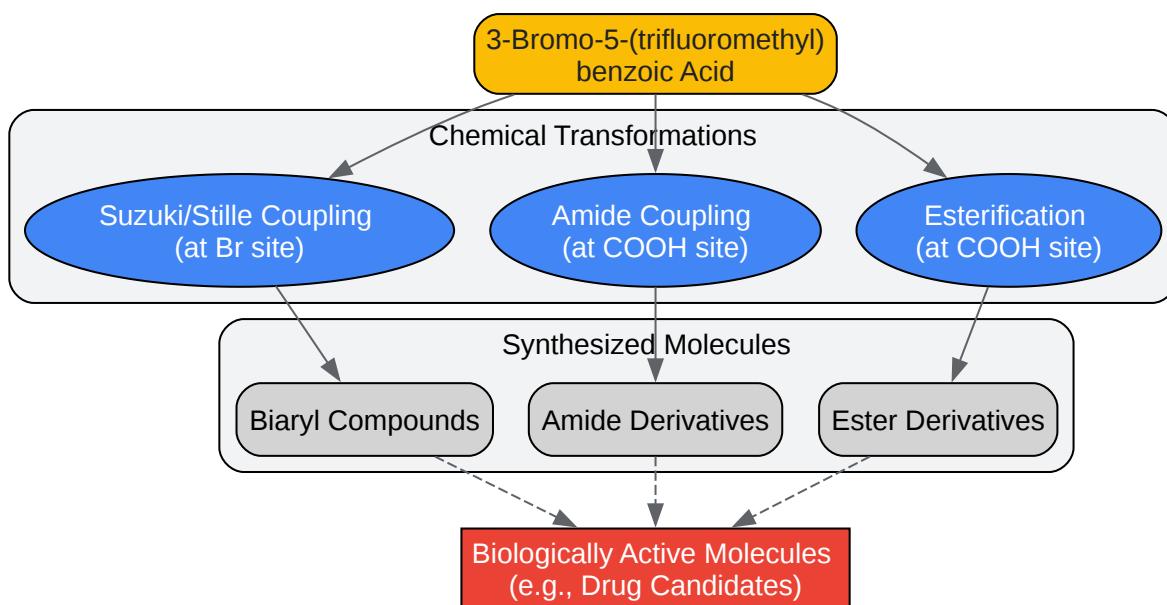
This method involves the direct bromination of 3-(trifluoromethyl)benzoic acid using a brominating agent and a Lewis acid catalyst. The trifluoromethyl group is a meta-director, and while the carboxylic acid group is also a meta-director, the reaction conditions can be optimized to favor the formation of the desired 3,5-disubstituted product.

[Click to download full resolution via product page](#)

Caption: Plausible synthesis workflow for **3-Bromo-5-(trifluoromethyl)benzoic acid**.

General Experimental Protocol (Representative)

- Materials: 3-(Trifluoromethyl)benzoic acid, N-Bromosuccinimide (NBS) or liquid Bromine (Br_2), Iron(III) bromide (FeBr_3) or concentrated Sulfuric Acid, and an appropriate solvent (e.g., CCl_4 or neat H_2SO_4).
- Procedure:
 - In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-(trifluoromethyl)benzoic acid (1.0 eq) in the chosen solvent.
 - Add the Lewis acid catalyst (e.g., FeBr_3 , 0.1 eq) to the mixture.
 - Slowly add the brominating agent (e.g., NBS or Br_2 , 1.0-1.1 eq) portion-wise to control the reaction exotherm.
 - Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir for several hours.
 - Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
 - Upon completion, cool the mixture to room temperature and quench the reaction by carefully pouring it into a beaker of ice-cold water.
 - If a precipitate forms, collect the solid by vacuum filtration. If the product remains in an organic layer, perform a liquid-liquid extraction.
 - Wash the crude product with water and a reducing agent solution (e.g., sodium bisulfite) if bromine was used, to remove any excess halogen.
 - Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.


Disclaimer: This protocol is a generalized representation and has not been optimized.

Researchers must consult relevant literature and perform appropriate safety assessments

before attempting any chemical synthesis.

Applications in Research and Development

The primary value of **3-Bromo-5-(trifluoromethyl)benzoic acid** lies in its role as a versatile building block for constructing more complex, high-value molecules.

[Click to download full resolution via product page](#)

Caption: Role as a versatile building block in synthetic chemistry.

- **Pharmaceutical Intermediates:** The compound is a key precursor in the synthesis of active pharmaceutical ingredients (APIs). The carboxylic acid group can be readily converted to amides or esters, while the bromo-substituent allows for the introduction of various aryl or alkyl groups via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This dual reactivity is crucial for building the complex scaffolds of modern drugs.
- **Agrochemicals:** Similar to its use in pharmaceuticals, it serves as an intermediate in creating new herbicides and pesticides where the trifluoromethyl group contributes to the molecule's potency and stability.

- Material Science: It can be incorporated into polymers or used to create specialty coatings. The presence of fluorine can enhance properties such as thermal stability, chemical resistance, and hydrophobicity.

Spectral Data

Detailed spectral analysis is crucial for structure confirmation and purity assessment. Below is a summary of expected spectral characteristics.

Spectrum Type	Expected Characteristics
^1H NMR	Signals in the aromatic region (δ 7.5-8.5 ppm) corresponding to the three protons on the benzene ring. A broad singlet far downfield (>10 ppm) for the carboxylic acid proton, which is exchangeable with D_2O .
^{13}C NMR	Resonances for the eight distinct carbon atoms, including the carboxyl carbon (~ 165 -170 ppm), the carbon attached to the CF_3 group (a quartet due to C-F coupling), and other aromatic carbons.
^{19}F NMR	A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
FTIR (cm^{-1})	A very broad O-H stretch from the carboxylic acid dimer (approx. 2500-3300 cm^{-1}). A sharp C=O stretch (approx. 1680-1710 cm^{-1}). C-F stretching bands (approx. 1100-1350 cm^{-1}). C-Br stretch (approx. 500-650 cm^{-1}).

Note: Specific chemical shifts (ppm) and wavenumbers (cm^{-1}) should be determined experimentally for each batch and may vary slightly based on the solvent and instrument used.

Safety and Handling

Proper handling of **3-Bromo-5-(trifluoromethyl)benzoic acid** is essential in a laboratory setting. The compound is classified with several hazards, and appropriate personal protective

equipment (PPE) should be used at all times.

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement(s)	Reference(s)
Skin Corrosion/Irritation	GHS07	Warning	H315: Causes skin irritation	,
Serious Eye Damage/Irritation	GHS07	Warning	H319: Causes serious eye irritation	,
STOT - Single Exposure	GHS07	Warning	H335: May cause respiratory irritation	

- **Handling:** Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear protective gloves, safety goggles, and a lab coat.
- **Storage:** Store in a tightly closed container in a dry and cool place. Keep away from moisture, heat, and light.
- **Disposal:** Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

3-Bromo-5-(trifluoromethyl)benzoic acid (CAS 328-67-6) is a strategically important chemical intermediate. Its dual functionality, combining a reactive bromine atom for cross-coupling with a bioisosteric trifluoromethyl group, makes it a valuable asset for medicinal chemists and material scientists. This guide has summarized its key properties, outlined a plausible synthetic approach, and highlighted its critical role as a building block in the development of new technologies. Adherence to strict safety protocols is mandatory when handling this compound.

- To cite this document: BenchChem. [3-Bromo-5-(trifluoromethyl)benzoic acid CAS number 328-67-6]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1278927#3-bromo-5-trifluoromethyl-benzoic-acid-cas-number-328-67-6>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com